Isopropyl 2-(1-butyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Isopropyl 2-(1-butyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes an indolinone moiety, a thiazolopyrimidine core, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 2-(1-butyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Indolinone Moiety: The synthesis begins with the preparation of the indolinone intermediate. This is achieved through the condensation of an appropriate aniline derivative with a ketone, followed by cyclization.
Construction of the Thiazolopyrimidine Core: The indolinone intermediate is then reacted with a thioamide and a suitable aldehyde under acidic conditions to form the thiazolopyrimidine core.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a palladium-catalyzed cross-coupling reaction with a thiophene derivative.
Final Esterification: The final step involves the esterification of the carboxylic acid group with isopropyl alcohol under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-(1-butyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, particularly at the thiophene ring.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indolinone and thiazolopyrimidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, Isopropyl 2-(1-butyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has shown potential as an anticancer agent. Studies have demonstrated its ability to induce apoptosis in cancer cells by targeting specific molecular pathways .
Medicine
In medicinal chemistry, this compound is being investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a promising candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices .
Mechanism of Action
The mechanism of action of Isopropyl 2-(1-butyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. In cancer cells, it has been shown to activate caspase-3, leading to apoptosis. The compound also inhibits certain kinases, disrupting cell signaling pathways and preventing cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-(3-Oxoindolin-2-ylidene)acetonitriles: These compounds share the indolinone moiety and exhibit similar biological activities.
3,7-Bis(2-oxoindolin-3-ylidene)benzo[1,2-b4,5-b′]difuran-2,6(3H,7H)-dione: This compound has a similar core structure and is used in material science applications.
Uniqueness
Isopropyl 2-(1-butyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
618077-95-5 |
---|---|
Molecular Formula |
C27H27N3O4S2 |
Molecular Weight |
521.7 g/mol |
IUPAC Name |
propan-2-yl (2Z)-2-(1-butyl-2-oxoindol-3-ylidene)-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C27H27N3O4S2/c1-5-6-13-29-18-11-8-7-10-17(18)21(24(29)31)23-25(32)30-22(19-12-9-14-35-19)20(26(33)34-15(2)3)16(4)28-27(30)36-23/h7-12,14-15,22H,5-6,13H2,1-4H3/b23-21- |
InChI Key |
OKVPEGBSIYWOJR-LNVKXUELSA-N |
Isomeric SMILES |
CCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(C(=C(N=C4S3)C)C(=O)OC(C)C)C5=CC=CS5)/C1=O |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)OC(C)C)C5=CC=CS5)C1=O |
Origin of Product |
United States |
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